2-[(1-methyl-1H-pyrazol-3-yl)oxy]aceticacidhydrochloride
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Overview
Description
2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride is a chemical compound with the molecular formula C6H9ClN2O2. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-1H-pyrazol-3-yl)acetic acid: Similar structure but lacks the hydrochloride group.
1-methyl-1H-pyrazole: The parent compound without the acetic acid moiety.
3-(1-methyl-1H-pyrazol-5-yl)acrylic acid: Another derivative with different functional groups
Uniqueness
2-[(1-methyl-1H-pyrazol-3-yl)oxy]acetic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H9ClN2O3 |
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Molecular Weight |
192.60 g/mol |
IUPAC Name |
2-(1-methylpyrazol-3-yl)oxyacetic acid;hydrochloride |
InChI |
InChI=1S/C6H8N2O3.ClH/c1-8-3-2-5(7-8)11-4-6(9)10;/h2-3H,4H2,1H3,(H,9,10);1H |
InChI Key |
CCABJDFLSYRMCB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)OCC(=O)O.Cl |
Origin of Product |
United States |
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